![molecular formula C18H25NO7 B2538535 Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate CAS No. 2092914-76-4](/img/structure/B2538535.png)
Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate is a useful research compound. Its molecular formula is C18H25NO7 and its molecular weight is 367.398. The purity is usually 95%.
BenchChem offers high-quality Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Methoxycarbonylation
Research has demonstrated the use of palladium complexes for the methoxycarbonylation of alkynes, yielding unsaturated esters and diesters. This process includes the formation of products like dimethyl adipate through a cascade reaction sequence, offering a pathway for the production of various esters from simple alkynes under controlled conditions (Magro et al., 2010).
Polymer Precursors from Natural Oils
Another study explored the production of polymer precursors, such as dimethyl 1,19-nonadecanedioate, from natural oils like olive, rapeseed, or sunflower oils. This approach utilizes methoxycarbonylation in the presence of a palladium-based catalyst, leading to sustainable routes for synthesizing polymer materials from renewable resources (Furst et al., 2012).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of pyrimidine derivatives through the Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters has been reported. These pyrimidine derivatives, obtained from dimethyl 2-(methoxymethylene) pentanedioates, possess potential biological activities, highlighting a strategic approach to accessing a variety of biologically relevant compounds (Berzosa et al., 2011).
Hemoglobin Oxygen Affinity Modifiers
The synthesis and testing of compounds designed to decrease the oxygen affinity of human hemoglobin A have been explored. This research contributes to the understanding of hemoglobin's allosteric regulation and the potential development of therapeutic agents for conditions related to oxygen transport and delivery (Randad et al., 1991).
Coordination Polymers and Catalysis
The synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer and its application as a catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions have been investigated. This work demonstrates the utility of metal-organic frameworks in facilitating environmentally friendly catalytic processes (Martins et al., 2016).
properties
IUPAC Name |
dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7/c1-18(2,3)26-17(22)19-13(15(20)23-4)14(16(21)24-5)25-11-12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,19,22)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQYKCHZSUAPS-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)OC)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2s,3s)-2-benzyloxy-3-(t-butoxycarbonylamino)succinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

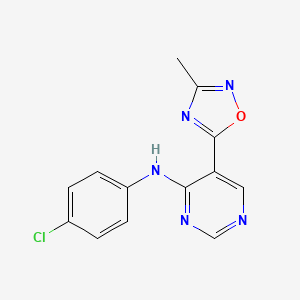
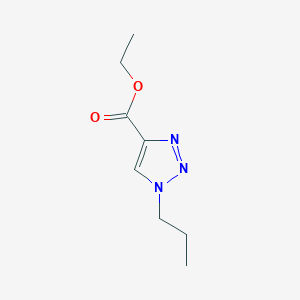
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)

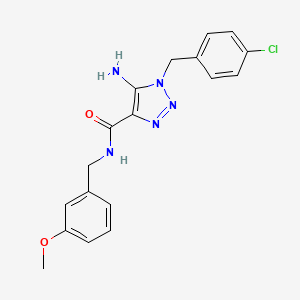
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)
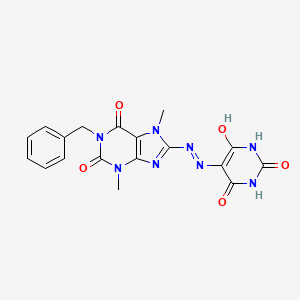
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
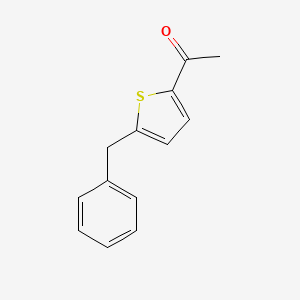
![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)